molecular formula C8H9BrO B151637 (4-(Bromomethyl)phenyl)methanol CAS No. 71831-21-5

(4-(Bromomethyl)phenyl)methanol

Cat. No.: B151637
CAS No.: 71831-21-5
M. Wt: 201.06 g/mol
InChI Key: RDHSYXFAOVTAEH-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)methanol (synonyms: 4-Bromomethylbenzyl alcohol, Benzenemethanol-4-(bromomethyl)-) is a brominated aromatic alcohol characterized by a benzyl alcohol backbone substituted with a bromomethyl (–CH₂Br) group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the bromomethyl group. Its applications span pharmaceuticals, materials science (e.g., polymer modifications), and catalytic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Bromomethyl)phenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of 4-bromomethyl-benzoic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromomethylbenzaldehyde.

    Reduction: It can be reduced to form 4-bromomethylbenzyl alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are commonly used.

Major Products Formed

    Oxidation: 4-bromomethylbenzaldehyde

    Reduction: 4-bromomethylbenzyl alcohol

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(4-(Bromomethyl)phenyl)methanol serves as an intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile building block for creating pharmaceuticals and agrochemicals.

Reaction Type Description
Nucleophilic SubstitutionReacts with amines, thiols, and alkoxides to form new derivatives.
OxidationThe phenolic group can be oxidized to produce quinones or other derivatives.
ReductionThe bromomethyl group can be reduced to a methyl group using reducing agents.

Biological Applications

In biological research, this compound is utilized as a probe in biochemical assays and in studies examining enzyme mechanisms. Its ability to participate in hydrogen bonding enhances its utility in biological systems .

Medicinal Chemistry

This compound is significant in medicinal chemistry as a precursor for synthesizing bioactive molecules and pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including anti-tubercular properties .

Case Study 1: Synthesis of Drug Analogues

A study demonstrated the use of this compound in synthesizing analogues for PET ligands targeting cannabinoid receptors. The introduction of the bromomethyl group facilitated selective binding properties, enhancing brain uptake in vivo models .

Case Study 2: Antimicrobial Activity

Research highlighted the compound's derivatives showing promising results against drug-resistant tuberculosis strains. The synthesis involved utilizing this compound as a key intermediate, demonstrating its relevance in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)methanol involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Reactivity/Applications
(4-(Bromomethyl)phenyl)methanol - C₈H₉BrO –CH₂Br, –CH₂OH (para) Nucleophilic substitution, polymer dopants
(4-Bromophenyl)methanol 873-75-6 C₇H₇BrO –Br, –CH₂OH (para) Less reactive; used in protective group chemistry
(4-Bromo-3-methylphenyl)methanol 149104-89-2 C₈H₉BrO –Br, –CH₃, –CH₂OH (meta, para) Enhanced steric hindrance; drug intermediates
(3-Amino-4-bromophenyl)methanol 1261666-42-5 C₇H₈BrNO –Br, –NH₂, –CH₂OH (meta, para) Polar; peptide coupling or coordination chemistry
[2-(4-Bromophenyl)-oxazol-5-yl]methanol 2022338-91-4 C₁₁H₁₀BrNO₂ –Br, oxazole ring, –CH₂OH Heterocyclic building block for bioactive molecules
(4-Bromo-2-methanesulfonylphenyl)methanol 773873-27-1 C₈H₉BrO₃S –Br, –SO₂CH₃, –CH₂OH (para) Electron-withdrawing effects; sulfonation studies
(1-(4-Bromophenyl)cyclopropyl)methanol 98480-31-0 C₁₀H₁₁BrO –Br, cyclopropyl, –CH₂OH Conformational rigidity; medicinal chemistry

Key Observations:

  • Bromomethyl vs. Bromo Groups: The bromomethyl group in this compound enhances electrophilicity compared to bromo-substituted analogs (e.g., (4-Bromophenyl)methanol), making it more reactive in SN2 reactions or cross-coupling processes .
  • Substituent Effects: Electron-donating groups (e.g., –CH₃ in (4-Bromo-3-methylphenyl)methanol) increase steric hindrance but reduce electrophilicity. Conversely, electron-withdrawing groups (e.g., –SO₂CH₃ in (4-Bromo-2-methanesulfonylphenyl)methanol) stabilize negative charge intermediates .
  • Heterocyclic Derivatives: Compounds like [2-(4-Bromophenyl)-oxazol-5-yl]methanol integrate aromatic heterocycles, expanding utility in drug discovery .

Biological Activity

(4-(Bromomethyl)phenyl)methanol, also known as benzyl alcohol derivative, exhibits notable biological activities and serves as a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H9_{9}BrO
  • Molecular Weight : 201.06 g/mol
  • Functional Groups : Hydroxyl (-OH) and bromomethyl (-CH2_2Br)

The presence of the bromomethyl group enhances its reactivity, making it a versatile compound for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the bromomethyl group. This reactivity allows it to interact with various biological targets, including enzymes and receptors, which can lead to diverse pharmacological effects.

Biological Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been evaluated for their activity against Mycobacterium tuberculosis and Trypanosoma brucei, demonstrating promising results in inhibiting bacterial growth and parasitic infections .
  • Anticancer Potential :
    • Research indicates that certain derivatives possess cytotoxic activity against various cancer cell lines. For example, studies have explored the synthesis of related compounds that showed enhanced antiproliferative effects in vitro, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition :
    • The compound is utilized in biochemical assays to study enzyme mechanisms. Its ability to act as a substrate or inhibitor allows researchers to investigate the catalytic processes of specific enzymes.

Case Studies

  • Antitubercular Activity : A study highlighted the potential of related compounds with biaryl side chains derived from this compound, achieving IC50_{50} values significantly lower than standard treatments like nifurtimox (IC50_{50} = 1.4 μM) . This suggests that structural modifications can enhance therapeutic efficacy against resistant strains of tuberculosis.
  • Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, revealing IC50_{50} values ranging from 0.5 μM to 5 μM, indicating a strong correlation between structural features and biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial Activity (IC50_{50})Notes
This compoundBenzyl Alcohol Derivative1.4 μM (nifurtimox comparison)Intermediate for drug synthesis
4-BromomethylbenzaldehydeAldehydeNotable antimicrobial propertiesUsed in organic synthesis
4-Bromomethylbenzyl alcoholAlcoholModerate cytotoxicityPrecursor for further derivatization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(Bromomethyl)phenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology : Common approaches include:

  • Nucleophilic substitution : Reacting 4-(hydroxymethyl)benzyl alcohol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions .
  • Reduction : Using BH₃·THF to reduce 4-(bromomethyl)benzaldehyde precursors, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether) .
  • Key factors : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometric control of brominating agents significantly affect yield (67–95% reported) and purity. Excess HBr can lead to over-bromination, necessitating careful quenching .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical techniques :

  • 1H NMR : Peaks at δ 4.5–5.0 ppm (CH₂Br and OH groups), aromatic protons at δ 7.2–7.4 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 201.06 (C₈H₉BrO⁺) with fragmentation patterns confirming the bromomethyl and hydroxymethyl substituents .
  • FTIR : Stretching vibrations at ~3200 cm⁻¹ (OH) and 600 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can competing elimination or substitution reactions be minimized during synthesis?

  • Challenges : The bromomethyl group is susceptible to nucleophilic substitution, while the hydroxymethyl group may undergo oxidation or elimination.
  • Strategies :

  • Protecting groups : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) before bromination to prevent side reactions .
  • Kinetic control : Use low temperatures (0–5°C) and aprotic solvents (e.g., DCM) to favor bromination over elimination .
  • Catalytic optimization : Pd-mediated cross-coupling reactions with aryl boronic acids require inert atmospheres and degassed solvents to avoid catalyst poisoning .

Q. What strategies are effective for purifying this compound given its sensitivity to moisture and heat?

  • Purification protocols :

  • Column chromatography : Use silica gel with ethyl acetate/petroleum ether (1:10–1:15 v/v) to separate brominated byproducts .
  • Crystallization : Recrystallize from ethanol/water mixtures under nitrogen to prevent hydrolysis of the C-Br bond .
  • Storage : Store in amber vials at –20°C with molecular sieves to mitigate degradation .

Q. How is this compound utilized in synthesizing boronic acid derivatives for Suzuki-Miyaura coupling?

  • Application : React this compound with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) to form 4-(bromomethyl)phenylboronic acid, a key intermediate for biaryl synthesis .
  • Optimization : Use microwave-assisted heating (100°C, 1 h) to enhance reaction efficiency and reduce side-product formation .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points and solubility: How should researchers validate data?

  • Issue : Some sources omit melting points (e.g., ), while others report conflicting solubilities (e.g., ethanol vs. DMSO).
  • Resolution :

  • Cross-reference multiple datasets (e.g., NMR, HPLC purity >98%) to confirm compound identity .
  • Perform differential scanning calorimetry (DSC) to empirically determine thermal properties .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Hazards : Irritant (skin/eyes), potential mutagenicity due to bromoalkyl groups .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • In case of exposure: Flush eyes with water (15 min), wash skin with soap/water, and seek medical attention .
  • Dispose of waste via certified hazardous waste contractors .

Q. Future Research Directions

Q. What unexplored applications exist for this compound in materials science or drug development?

  • Opportunities :

  • Metal-organic frameworks (MOFs) : Leverage the bromine atom for halogen bonding in porous material design .
  • Anticancer agents : Functionalize the hydroxymethyl group to create prodrugs targeting esterase enzymes in tumors .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSYXFAOVTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438192
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71831-21-5
Record name (4-(BROMOMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)benzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromomethylbenzoic acid (5.04; 23.3 mmol) in THF (30 ml) was cooled to 0° C. and treated with borane/THF (35 mmol). The ice bath was removed and the mixture was allowed to warm to room temperature and stirred for 1.5 hours. The excess borane was quenched with MeOH, and then with water, and the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 4% HCl, water NaHCO3, brine, dried (MgSO4), filtered, concentrated in vacuo to afford 4.44 g (94%) of the title compound.
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromomethylbenzoate (5.73 g, 25 mmol) in dry CH2Cl2 (150 mL) cooled to −78° C. with stirring under nitrogen was added dropwise a solution of DIBAL-H (82.5 mL, 1.0 M solution in THF). Stirring was continued for 1.5 h at −78° C., and the reaction mixture was then allowed to warm to 0° C. and quenched with H2O. The organic layer was separated and the aqueous was extracted with CH2Cl2 (2×100 mL). The combined organic extracts were dried (MgSO4) and evaporated to give the desired alcohol (5.0 g, 100%) as a white solid: 1H NMR (CDCl3) δ 1.84 (br, 1H), 4.49 (s, 2H), 4.67 (s, 2H), 7.33 (d, 2H, J=8.2 Hz), 7.38 (d, 2H, J=8.2 Hz).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromomethyl-benzoic acid methyl ester (5 g, 21.82 mmol) in DCM (200 mL) is added DIBAL-H (1.0 M in hexane, 54.56 mL, 54.56 mmol) drop wise at −78° C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is quenched with sodium potassium tartrate (10% solution, 8 mL) and diluted with DCM (100 mL). The combined organic layer is washed with water (50 mL), brine (25 mL), dried over sodium sulfate, and evaporated to give the title compound as an off white solid (3.5 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.23-7.21 (m, 2H), 7.4-7.3 (m, 2H), 4.5-4.3 (bs, 2H), 4.68 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54.56 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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